

# The Mechanism of Action of PSB-1434: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

PSB-1434, also known as [225Ac]-FPI-1434, is an investigational targeted alpha therapy currently under development for the treatment of a variety of solid tumors.[1][2][3][4] This radioimmunoconjugate is composed of a humanized monoclonal antibody, FPI-1175 (formerly AVE1642), which targets the insulin-like growth factor-1 receptor (IGF-1R), a proprietary bifunctional chelate, and the alpha-emitting radionuclide, Actinium-225 (225Ac).[3][4] The overexpression of IGF-1R in numerous cancers, including non-small cell lung, prostate, and breast cancers, makes it an attractive target for therapeutic intervention.[1][3][4] This guide provides a comprehensive overview of the mechanism of action of PSB-1434, detailing its molecular interactions, signaling pathways, and the experimental methodologies used in its preclinical and clinical evaluation.

#### **Core Mechanism of Action**

The primary mechanism of action of **PSB-1434** is the targeted delivery of a potent alphaemitting radionuclide, Actinium-225, to tumor cells that overexpress IGF-1R.[3][4] Upon administration, the FPI-1175 antibody component of **PSB-1434** binds with high affinity to the external domain of IGF-1R on the surface of cancer cells.[1][5] Following binding, the radioimmunoconjugate is internalized by the cell. The subsequent decay of the Actinium-225 payload releases high-energy alpha particles, which induce double-stranded DNA breaks.[1][3][4] This irreparable DNA damage triggers apoptosis and leads to tumor cell death.[1][3][4]



# **Quantitative Pharmacological Data**

The following table summarizes the key quantitative data for the antibody component of **PSB-1434**, FPI-1175 (AVE1642), and related preclinical findings.

| Parameter                                                       | Value                | Cell Lines/Model            | Source |
|-----------------------------------------------------------------|----------------------|-----------------------------|--------|
| Binding Affinity (Kd) of FPI-1175 (AVE1462)                     | < 1 nM               | Human IGF-1R                | [5]    |
| In Vitro Cell Proliferation Inhibition (EM164 - murine AVE1642) | 24% - 80% of control | Neuroblastoma cell<br>lines | [6]    |
| In Vitro Growth Inhibition (AVE1642)                            | 60% - 99%            | CD45neg myeloma cell lines  | [7]    |
| In Vivo Tumor Growth<br>Delay (EM164 -<br>murine AVE1642)       | 12.9 - 13.4 days     | Neuroblastoma<br>xenografts |        |

## **Signaling Pathway**

**PSB-1434** exerts its therapeutic effect by targeting the IGF-1R signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. The binding of the antibody component of **PSB-1434** to IGF-1R antagonizes the natural binding of its ligands, IGF-1 and IGF-2, thereby inhibiting the downstream signaling cascades that promote tumorigenesis.





Click to download full resolution via product page

Caption: IGF-1R signaling pathway and the mechanism of action of PSB-1434.



# Experimental Protocols Radioligand Binding Assay (General Protocol)

To determine the binding affinity of the FPI-1175 antibody to IGF-1R, a competitive radioligand binding assay is typically employed.

- Cell Culture: Cells overexpressing IGF-1R are cultured to near confluence in appropriate media.
- Membrane Preparation: Cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.
- Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand that binds to IGF-1R (e.g., <sup>125</sup>I-IGF-1), and varying concentrations of the unlabeled FPI-1175 antibody.
- Incubation: The plate is incubated to allow the binding to reach equilibrium.
- Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The data is used to generate a competition curve, from which the IC50 (the
  concentration of antibody that inhibits 50% of the radioligand binding) is calculated. The Ki
  (inhibition constant) is then determined using the Cheng-Prusoff equation, providing a
  measure of the antibody's binding affinity.

### In Vitro Cytotoxicity Assay (General Protocol)

To assess the cytotoxic effects of **PSB-1434**, a cell viability assay is conducted.

 Cell Seeding: Cancer cells expressing IGF-1R are seeded into 96-well plates and allowed to adhere overnight.



- Treatment: The cells are then treated with increasing concentrations of PSB-1434. Control
  wells with untreated cells are also included.
- Incubation: The plates are incubated for a period that allows for the effects of the alpha radiation to manifest, typically several days.
- Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay. For example, a resazurin-based assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.
- Data Analysis: The results are used to plot a dose-response curve, from which the IC50 or EC50 value (the concentration of PSB-1434 that causes 50% inhibition of cell viability) can be determined.

## **Experimental and Clinical Development Workflow**

The development of a targeted alpha therapy like **PSB-1434** follows a rigorous preclinical and clinical workflow to establish its safety and efficacy.





Click to download full resolution via product page

Caption: Preclinical to clinical development workflow for **PSB-1434**.



In the clinical development of **PSB-1434**, an imaging analog, [111]n]-FPI-1547, is utilized for patient selection.[1][3][4] This analog consists of the same FPI-1175 antibody and chelate but is labeled with the gamma-emitter Indium-111. Patients undergo SPECT/CT imaging with [111]n]-FPI-1547 to confirm that their tumors have sufficient IGF-1R expression and to perform dosimetry calculations before receiving the therapeutic dose of **PSB-1434**.[1]

#### Conclusion

**PSB-1434** represents a promising targeted alpha therapy that leverages the high specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells overexpressing IGF-1R. Its mechanism of action, centered on inducing double-stranded DNA breaks via alpha particle emission, offers a potential new treatment paradigm for a range of solid tumors. The ongoing clinical trials will further elucidate the safety and efficacy of this innovative therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ascopubs.org [ascopubs.org]
- 2. A Phase 1 Study of [225Ac]-FPI-1434 Injection [clin.larvol.com]
- 3. fusionpharma.com [fusionpharma.com]
- 4. A Phase I Study of [225Ac]-FPI-1434 Radioimmunotherapy in Patients with IGF-1R Expressing Solid Tumors - Fusion Pharma [fusionpharma.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Anti-insulin-like growth factor 1 receptor antibody EM164 (murine AVE1642) exhibits antitumour activity alone and in combination with temozolomide against neuroblastoma -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A humanised anti-IGF-1R monoclonal antibody (AVE1642) enhances Bortezomib-induced apoptosis in myeloma cells lacking CD45 - PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [The Mechanism of Action of PSB-1434: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12362949#psb-1434-mechanism-of-action]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com